molecular formula C22H26N4O2S2 B11633478 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11633478
M. Wt: 442.6 g/mol
InChI Key: UIMIPKJGGPFPJH-LGMDPLHJSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the methylidene group in the thiazolidinone ring is critical for its stereochemical stability and biological interactions. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one system: Substituted at position 2 with a piperidinyl group and at position 9 with a methyl group, contributing to lipophilicity and binding affinity .
  • Conjugated system: The methylidene bridge between the thiazolidinone and pyridopyrimidinone moieties enables π-π stacking interactions, relevant for molecular recognition .

The compound’s synthesis likely involves condensation of a thiazolidinone precursor with a functionalized pyridopyrimidinone intermediate under reflux conditions, analogous to methods described for structurally related molecules .

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-4-15(3)26-21(28)17(30-22(26)29)13-16-19(24-10-6-5-7-11-24)23-18-14(2)9-8-12-25(18)20(16)27/h8-9,12-13,15H,4-7,10-11H2,1-3H3/b17-13-

InChI Key

UIMIPKJGGPFPJH-LGMDPLHJSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol, under acidic or basic conditions.

    Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a pyrimidine derivative with a suitable aldehyde or ketone.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has been explored for its potential in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and the pyridopyrimidine core are likely critical for these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone-fused pyridopyrimidinones, which exhibit diverse pharmacological activities. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Thiazolidinone) Substituents (Pyridopyrimidinone) Key Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-sec-butyl, 4-oxo, 2-thioxo 2-(1-piperidinyl), 9-methyl Hypothesized anti-inflammatory/antimicrobial (inferred from structural analogs)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-allyl, 4-oxo, 2-thioxo 2-(4-benzylpiperazinyl), 9-methyl Enhanced solubility due to benzylpiperazinyl group; antimicrobial activity
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 3-(4-chlorophenyl), 4-oxo 6-methyl, 1-phenyl Anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition)
3-ethyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-ethyl, 4-oxo, 2-thioxo 2-(4-methylpiperidinyl) Improved metabolic stability compared to piperazinyl analogs

Key Findings :

Piperidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., 4-benzylpiperazinyl in ) exhibit stronger hydrogen-bonding capacity due to the basic nitrogen, enhancing solubility but reducing metabolic stability compared to piperidinyl derivatives .

Thioxo Group Reactivity: The 2-thioxo group in the thiazolidinone ring enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., COX-2), as seen in pyrazolo-pyrimidinone analogs .

Anti-Inflammatory Potential: Pyrazolo[3,4-d]pyrimidinone analogs () show COX-2 inhibition, suggesting the target compound’s thiazolidinone-pyridopyrimidinone scaffold may share similar mechanisms. However, the absence of a phenyl group at position 1 (unlike in ) may reduce selectivity .

Antimicrobial Activity: Thiazolidinones with azo linkages () demonstrate moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus). The target compound’s thioxo group and conjugated system may offer comparable effects .

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential for various biological activities. Its structure includes a thiazolidine ring, a pyridine moiety, and an amine group, which contribute to its pharmacological properties. The molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 368.48 g/mol.

Chemical Structure and Properties

The compound's unique structural features suggest diverse interactions with biological targets. The thiazolidine and pyrimidinone structures are known to influence biological activity significantly.

Property Value
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight368.48 g/mol
Functional GroupsThiazolidine, Pyridine

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Compounds structurally similar to this one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have been reported to exhibit MIC values ranging from 0.0040.004 to 0.03mg/mL0.03\,mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
    • The antibacterial efficacy was notably higher than that of traditional antibiotics like ampicillin and streptomycin by factors of 10–50 .
  • Anticonvulsant Properties :
    • Research on related thiazole-integrated compounds has revealed promising anticonvulsant activities. For example, a derivative exhibited an effective dose (ED50) of 18.4mg/kg18.4\,mg/kg in animal models . This suggests potential therapeutic applications in seizure disorders.
  • Cytotoxic Activity :
    • Studies have indicated that certain thiazolidinone derivatives possess cytotoxic effects against various cancer cell lines. For instance, specific analogues demonstrated significant activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The presence of the thiazolidine ring may facilitate interactions with enzymes involved in metabolic pathways.
  • DNA Interaction : The pyrimidine base may allow for interactions with nucleic acids, influencing replication and transcription processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial properties of various thiazolidinone derivatives against a panel of bacteria, revealing that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity .
  • Anticonvulsant Activity Assessment :
    • In vivo studies assessed the anticonvulsant properties of thiazole-integrated compounds in animal models, demonstrating significant protective effects against seizures .

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